2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane
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Overview
Description
2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactivity and unique structural properties. The spirocyclic framework is known for its rigidity and three-dimensional shape, which can enhance the binding affinity and selectivity of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . This method leverages the reactivity of the isocyanate group to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of flow chemistry techniques to control reaction parameters precisely and scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the spirocyclic structure or reduce functional groups.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its bioisosteric properties make it useful in the design of biologically active compounds.
Medicine: The compound’s unique structure can be exploited to develop new pharmaceuticals with improved efficacy and selectivity.
Industry: It can be used in the development of materials with specific properties, such as polymers and light-emitting devices
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows for a high degree of rigidity and spatial orientation, which can enhance binding to biological targets. This can result in the modulation of various biochemical pathways, depending on the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic structures such as:
- 1-azaspiro[3.3]heptane
- 1-oxa-2,6-diazaspiro[3.3]heptane
- Spiro[3.3]heptane
Uniqueness
What sets 2-{[1,1’-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane apart is its biphenyl carbonyl group, which adds additional rigidity and potential for π-π interactions. This can enhance its binding affinity and selectivity in biological systems, making it a valuable compound in drug design and other applications .
Properties
CAS No. |
2411283-56-0 |
---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 |
Purity |
95 |
Origin of Product |
United States |
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